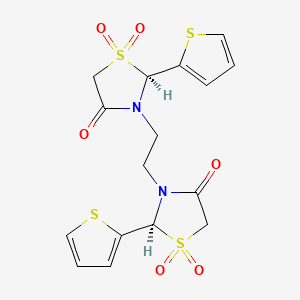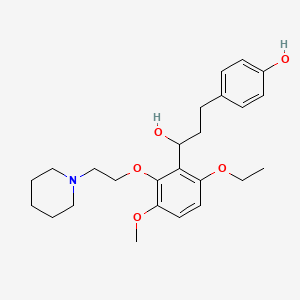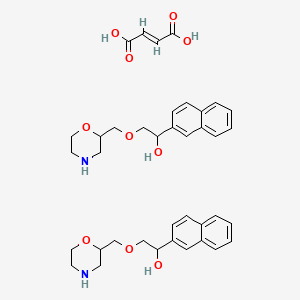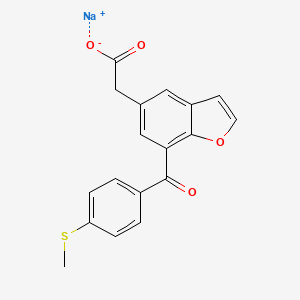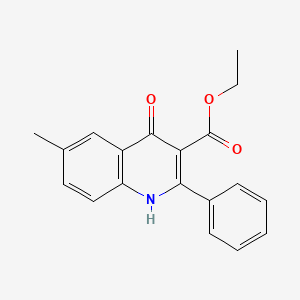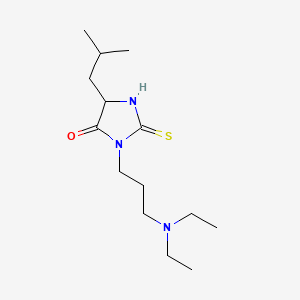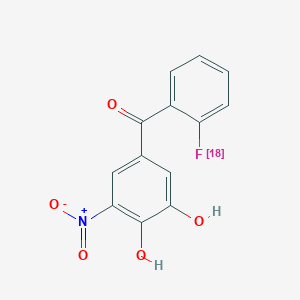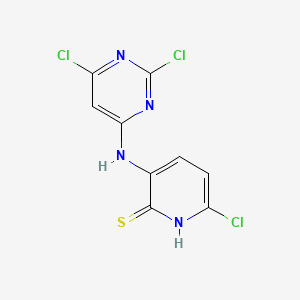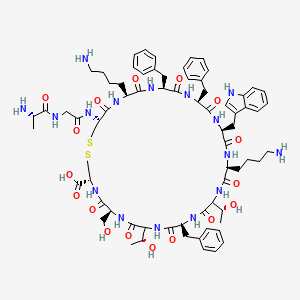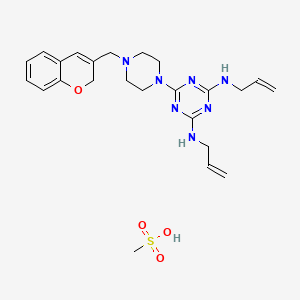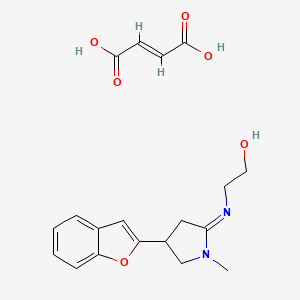
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate is a complex organic compound that features a pyrrolidine ring substituted with a benzofuryl group and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzofuryl group via Friedel-Crafts acylation.
- Attachment of the hydroxyethylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuryl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2-benzofuryl)-2-(2-aminoethylamino)pyrrolidine: Similar structure but with an aminoethylamino group instead of a hydroxyethylamino group.
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine hydrogen fumarate is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
94221-86-0 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[4-(1-benzofuran-2-yl)-1-methylpyrrolidin-2-ylidene]amino]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N2O2.C4H4O4/c1-17-10-12(9-15(17)16-6-7-18)14-8-11-4-2-3-5-13(11)19-14;5-3(6)1-2-4(7)8/h2-5,8,12,18H,6-7,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KQGYBOJSWIQKTQ-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CC(CC1=NCCO)C2=CC3=CC=CC=C3O2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(CC1=NCCO)C2=CC3=CC=CC=C3O2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


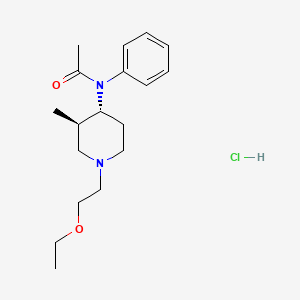
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
